ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate, also known as EHPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EHPB belongs to the class of benzamides and is a selective inhibitor of the protein tyrosine phosphatase, PTP1B. This enzyme is involved in the regulation of insulin signaling and glucose metabolism, making EHPB a potential candidate for the treatment of diabetes and other metabolic disorders.
Wirkmechanismus
Ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate exerts its therapeutic effects by selectively inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate enhances insulin sensitivity and glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue. ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate also promotes the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in the regulation of energy metabolism.
Biochemical and Physiological Effects
ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate has been shown to have several biochemical and physiological effects, including:
- Improving insulin sensitivity and glucose uptake in insulin-sensitive tissues
- Enhancing lipid metabolism and reducing adiposity
- Reducing inflammation and oxidative stress
- Increasing energy expenditure and promoting weight loss
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate has several advantages and limitations for lab experiments. Some of the advantages include:
- Selective inhibition of PTP1B, which allows for the study of its specific role in insulin signaling and glucose metabolism
- Demonstrated efficacy in animal models of diabetes and obesity
- Anti-inflammatory and anti-oxidative properties, which may have broader therapeutic applications
Some of the limitations include:
- Limited data on the pharmacokinetics and toxicity of ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate
- Lack of human clinical trials to confirm its efficacy and safety
- Difficulty in synthesizing ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate in large quantities for preclinical and clinical studies
Zukünftige Richtungen
There are several future directions for the study of ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate and its potential therapeutic applications. Some of these include:
- Conducting human clinical trials to evaluate the safety and efficacy of ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate in the treatment of diabetes and other metabolic disorders
- Investigating the potential of ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate as a therapeutic agent for other diseases, such as cancer and neurodegenerative disorders
- Developing more efficient synthesis methods for ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate to enable large-scale production for preclinical and clinical studies
- Exploring the mechanisms underlying the anti-inflammatory and anti-oxidative properties of ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate and their potential therapeutic applications.
Synthesemethoden
Ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate can be synthesized through a multistep process involving the reaction of 2-hydroxyacetophenone with acetic anhydride to form 2-acetoxyacetophenone. This compound is then reacted with 6-methyl-4-chloropyrimidine in the presence of potassium carbonate to form 2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinol. The final step involves the reaction of this compound with ethyl 4-bromobenzoate in the presence of potassium carbonate to form ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. Several studies have demonstrated that ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate can improve insulin sensitivity, glucose tolerance, and lipid metabolism in animal models of diabetes and obesity. ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate has also been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its therapeutic effects.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-26-20(25)14-8-10-15(11-9-14)22-18-12-13(2)21-19(23-18)16-6-4-5-7-17(16)24/h4-12,24H,3H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFBKYDAAJGQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)C)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.